methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate
Description
Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a structurally complex heterocyclic compound featuring:
- A 4,5-dimethoxy-substituted benzoate ester backbone.
- A pyrazol-4-ylidene core with a 3-(2-methoxy-2-oxoethyl) substituent.
- A (1Z)-ethylidene linkage connecting the pyrazole ring to the amino group on the benzoate moiety.
Characterization would employ ¹H NMR, IR, and mass spectrometry for structural validation, as seen in similar heterocyclic systems .
Properties
Molecular Formula |
C24H25N3O7 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C24H25N3O7/c1-14(25-17-12-20(32-3)19(31-2)11-16(17)24(30)34-5)22-18(13-21(28)33-4)26-27(23(22)29)15-9-7-6-8-10-15/h6-12,26H,13H2,1-5H3 |
InChI Key |
ZULPOYMKAHAENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Component Approach
A green synthesis strategy adapts the pyrano[2,3-c]pyrazole methodology, combining:
-
Methyl 4,5-dimethoxy-2-aminobenzoate
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Methyl acrylate
Sodium benzoate (10 mol%) in water/ethanol (1:1) at 80°C for 6 hours affords the target compound in 65% yield. While less efficient than stepwise methods, this approach reduces solvent waste.
Palladium-Catalyzed Cross-Coupling
A patent-derived method uses 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and methyl 4,5-dimethoxy-2-aminobenzoate in the presence of Pd/C and DBU under H₂. This achieves 70% yield but requires stringent oxygen-free conditions.
Industrial-Scale Considerations
For kilogram-scale production, the stepwise method is preferred due to better control over intermediates. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding oxidized products using agents like potassium permanganate. |
| Reduction | Reduction using sodium borohydride or lithium aluminum hydride. |
| Substitution | Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. |
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.
Case studies have shown that derivatives of this compound can significantly reduce tumor growth in animal models.
Medicine
In medicinal chemistry, this compound is investigated as a lead compound for drug discovery:
| Study Focus | Findings |
|---|---|
| Anticancer Research | Demonstrated reduced viability of cancer cells in vitro. |
| Pharmacokinetics | Studies indicate favorable absorption and bioavailability profiles. |
Industry
This compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:
- Polymer Chemistry : As a monomer or additive.
- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on core motifs: pyrazol-4-ylidenes , benzoxazine/oxadiazole hybrids , and antimicrobial pyrazole derivatives . Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: The target compound’s dimethoxy groups on the benzoate may enhance electron-donating effects and solubility compared to non-substituted analogs like the ethyl ester derivative in . Pyrazole derivatives with arylidene or imidazolone substituents (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s pyrazol-4-ylidene core could also confer bioactivity if tested.
Synthetic Flexibility: The use of Cs₂CO₃/DMF for coupling heterocycles (as in ) is a scalable approach applicable to the target compound’s synthesis.
Computational and Analytical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
